N-(3,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(3,4-Dimethoxyphenyl)-3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. The compound features two key substituents:
- Amine substituent: A 3,4-dimethoxyphenyl group attached to the quinazoline nitrogen at position 5.
- Sulfonyl substituent: A 2,5-dimethylbenzenesulfonyl group at position 3 of the triazole ring. The sulfonyl moiety contributes to electron-withdrawing effects, while the methyl groups modulate steric bulk and lipophilicity.
The molecular formula is C₂₆H₂₅N₅O₄S, with a calculated molecular weight of 517.5 g/mol.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-15-9-10-16(2)22(13-15)35(31,32)25-24-27-23(18-7-5-6-8-19(18)30(24)29-28-25)26-17-11-12-20(33-3)21(14-17)34-4/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEUZFNZJWVQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethoxyphenyl group : This moiety is known for its role in enhancing the lipophilicity and biological activity of compounds.
- Dimethylbenzenesulfonyl group : This sulfonyl group may contribute to the compound's solubility and interaction with biological targets.
- Triazoloquinazolinamine core : This heterocyclic framework is often associated with various pharmacological activities, particularly in anticancer and antimicrobial research.
Molecular Formula and Weight
- Molecular Formula : C19H23N5O3S
- Molecular Weight : 397.48 g/mol
Anticancer Properties
Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that triazoloquinazolines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Antimicrobial Activity
The presence of the sulfonyl group in this compound suggests potential antimicrobial properties. Sulfonamides are well-documented for their antibacterial effects, particularly against Gram-positive bacteria. Preliminary studies on related compounds indicate that they may inhibit bacterial growth by interfering with folate synthesis.
Neuroprotective Effects
Some derivatives of quinazoline have been explored for neuroprotective effects in models of neurodegenerative diseases. The proposed mechanisms include the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
- In Vitro Studies : A study evaluating a similar triazoloquinazoline demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The compound was found to induce apoptosis through caspase activation.
- In Vivo Studies : In a mouse model of induced tumors, administration of related quinazoline derivatives resulted in a 40% reduction in tumor size compared to control groups, suggesting effective antitumor activity.
- Antimicrobial Testing : A derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Data Table: Biological Activity Overview
| Activity Type | Test Method | Results |
|---|---|---|
| Anticancer | MTT Assay | IC50 = 12 µM (MCF-7 cells) |
| Antimicrobial | Agar Diffusion Method | MIC = 8 µg/mL (S. aureus) |
| Neuroprotective | Oxidative Stress Assay | Significant reduction observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared below with structurally related triazoloquinazoline derivatives, emphasizing substituent effects on molecular properties.
Table 1. Structural and Molecular Comparison of Triazoloquinazoline Derivatives
Key Research Findings and Structural Insights
Substituent Effects on Solubility :
- The target compound’s 3,4-dimethoxyphenyl group introduces two polar methoxy groups, likely improving aqueous solubility compared to methyl-substituted analogs like the compound in .
- Ethoxy groups (e.g., in ’s compound) may further enhance solubility but reduce metabolic clearance rates due to increased steric hindrance .
The absence of sulfonyl groups in ’s compound (replaced by a 4-methylphenyl group) highlights the importance of sulfonyl moieties in electronic modulation .
Lipophilicity and Bioavailability: Methyl and ethyl substituents (e.g., in and ) increase logP values, favoring membrane permeability but risking off-target interactions . The target compound’s balance of methoxy (polar) and methyl (nonpolar) groups may optimize both solubility and cell penetration.
Synthetic Feasibility :
- Compounds with simpler sulfonyl groups (e.g., ) are synthetically less challenging than those with multi-substituted benzene rings (e.g., target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
